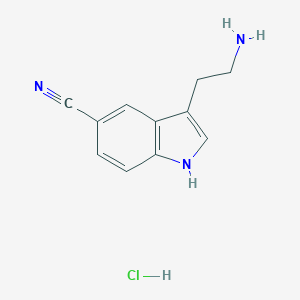

3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride

Descripción general

Descripción

3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride, also known as 3-AEC, is a synthetic compound that has been used in biochemical and physiological research for decades. It is an indole derivative, and is a highly versatile compound with a variety of applications in the laboratory.

Aplicaciones Científicas De Investigación

Psychopharmacology

Application Summary

5-Cyanotryptamine hydrochloride is explored for its psychopharmacological properties, particularly its potential impact on mental health disorders such as depression and anxiety.

Methods of Application

The compound is administered to animal models or human subjects under controlled conditions, and its effects on mood, cognition, and behavior are assessed using various psychological tests and neuroimaging techniques.

Results and Outcomes

Preliminary studies suggest that 5-Cyanotryptamine hydrochloride may have rapid and sustained antidepressant effects. It may also influence neuroendocrine function, immunoregulation, and anti-inflammatory processes, contributing to improved mental health outcomes .

Chemical Synthesis

Application Summary

Chemists utilize 5-Cyanotryptamine hydrochloride in the synthesis of complex molecules, including pharmaceuticals and novel organic compounds.

Methods of Application

The compound serves as a starting material or intermediate in synthetic routes. Reactions are often conducted under inert atmospheres, using techniques like Schlenk lines or gloveboxes to handle sensitive reagents.

Results and Outcomes

Synthetic routes involving 5-Cyanotryptamine hydrochloride have led to the creation of diverse molecular architectures, which are characterized using spectroscopic methods and crystallography .

Medicinal Chemistry

Application Summary

In medicinal chemistry, 5-Cyanotryptamine hydrochloride is used to design and optimize drug candidates targeting the central nervous system.

Methods of Application

The compound is modified through various chemical reactions to improve its pharmacological profile. Assays are conducted to determine its binding affinity, selectivity, and metabolic stability.

Results and Outcomes

Modifications of 5-Cyanotryptamine hydrochloride have yielded compounds with enhanced therapeutic potential and reduced side effects, advancing drug discovery efforts .

These additional applications demonstrate the versatility of 5-Cyanotryptamine hydrochloride in scientific research and its potential to contribute to various fields, including mental health treatment and drug development.

Cellular Signaling Research

Application Summary

5-Cyanotryptamine hydrochloride is used to study cellular signaling pathways, particularly those involving serotonin receptors, which are implicated in a wide range of physiological and pathological processes.

Methods of Application

The compound is applied to cell cultures to observe its effects on signaling pathways. Techniques like Western blotting, ELISA, and mass spectrometry are used to analyze the signaling molecules and pathways affected.

Results and Outcomes

Research has revealed that 5-Cyanotryptamine hydrochloride can modulate various signaling pathways, leading to changes in cell proliferation, apoptosis, and migration .

Biotechnological Production

Application Summary

Biotechnological methods are being developed to produce serotonin and its derivatives, including 5-Cyanotryptamine hydrochloride, from simpler substrates like glucose using microbial fermentation.

Methods of Application

Engineered strains of microorganisms like Escherichia coli are used to convert glucose into serotonin and its precursors through a series of enzymatic reactions.

Results and Outcomes

These biotechnological approaches have led to the efficient production of serotonin and its derivatives, which are valuable for pharmaceutical applications .

Vascular Biology

Application Summary

The role of 5-Cyanotryptamine hydrochloride in vascular biology is investigated, particularly its involvement in vascular-related pathophysiological responses and diseases.

Methods of Application

The compound is used in in vitro and in vivo models to study its effects on vascular cells and tissues, employing techniques like flow cytometry and immunohistochemistry.

Results and Outcomes

Findings suggest that 5-Cyanotryptamine hydrochloride can influence vascular function and may have therapeutic potential against conditions like pulmonary arterial hypertension .

Propiedades

IUPAC Name |

3-(2-aminoethyl)-1H-indole-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3.ClH/c12-4-3-9-7-14-11-2-1-8(6-13)5-10(9)11;/h1-2,5,7,14H,3-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJFRESIRBDHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144215 | |

| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride | |

CAS RN |

101831-71-4 | |

| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

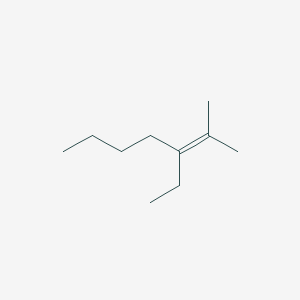

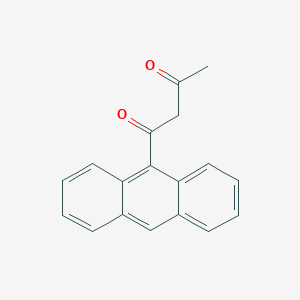

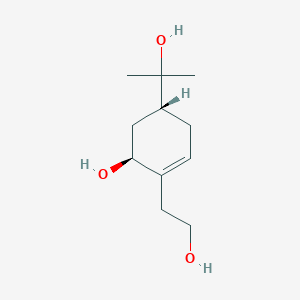

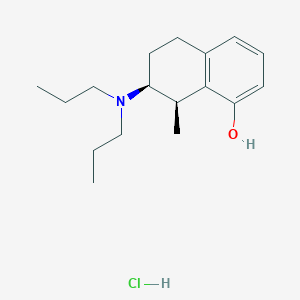

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

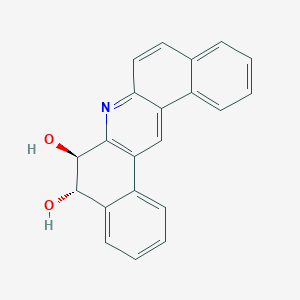

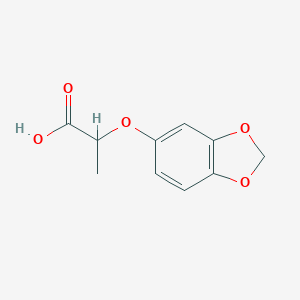

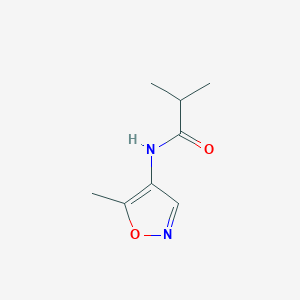

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)

![1-[4-(Trifluoromethyl)benzyl]piperazine](/img/structure/B11577.png)

![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)